molecular formula C8H12O3 B1403671 1,1-Diethoxybut-3-yn-2-one CAS No. 25234-85-9

1,1-Diethoxybut-3-yn-2-one

Cat. No.: B1403671
CAS No.: 25234-85-9
M. Wt: 156.18 g/mol
InChI Key: XGLPCTZTKHBEGQ-UHFFFAOYSA-N
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Description

1,1-Diethoxybut-3-yn-2-one (CAS: N/A; molecular formula: C₈H₁₂O₃) is a conjugated terminal acetylenic ketone with two ethoxy groups at the C1 position. It is synthesized via the reaction of 3,3,4,4-tetraethoxybut-1-yne, derived from ethyl vinyl ether, in high yields . This compound is widely employed as a dienophile in Diels-Alder reactions due to its electron-deficient triple bond, which enhances reactivity with conjugated dienes. However, its adducts are often unstable and aromatize to benzene derivatives under thermal conditions . Additionally, it participates in stereospecific Michael additions with nitrogen and oxygen nucleophiles, yielding β-substituted α,β-unsaturated ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxybut-3-yn-2-one can be synthesized through the reaction of ethyl vinyl ether with propargyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 1,1-diethoxybut-3-yn-2-one in chemical reactions involves its role as an electron-deficient dienophile or alkyne. In Diels-Alder reactions, it reacts with electron-rich dienes to form cyclohexadiene derivatives. In cycloaddition reactions, the alkyne moiety reacts with azides to form triazoles, facilitated by the presence of a copper(I) catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Diels-Alder Reactions

1,1-Diethoxybut-3-yn-2-one vs. 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones

  • This compound : Reacts readily with dienes (e.g., isoprene) at room temperature or under reflux, forming cyclohexa-1,4-diene intermediates that aromatize to benzene derivatives (yields: 30–90%) .
  • 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones : The hydroxyl group at C5 reduces reactivity. These compounds are unreactive in Diels-Alder reactions unless the hydroxyl group is acetylated, which restores moderate reactivity (yields: 20–60%) .

Key Difference: Electron-withdrawing ethoxy groups enhance dienophilicity, while hydroxyl groups introduce steric and electronic hindrance.

Michael Addition Behavior

This compound vs. 1-Phenylnon-2-yn-1-one

Parameter This compound 1-Phenylnon-2-yn-1-one
Nucleophile Type Primary amines (Z-alkenones), secondary amines/alcohols (E-alkenones) Benzyl alcohol (stereoselective E-alkenones)
Catalyst None required N-Heterocyclic carbene (NHC) required
Yield 70–95% 85%
Side Reactions Trimerization with Et₃N to 6H-1,3-dioxine derivatives None reported

Key Insight: The ethoxy groups in this compound stabilize transition states, enabling stereochemical control without catalysts, whereas aryl-substituted ynones require catalysis for efficient addition.

Trimerization and Stability

This compound vs. 1-But-2-ynoxybut-2-yne

  • This compound: Undergoes trimerization in the presence of triethylamine, forming 1-[2,4-bis(diethoxymethyl)-2,4-diethynyl-4H-1,3-dioxin-5-yl]-2,2-diethoxyethanone (53% yield in diethyl ether) .

Key Difference : The electron-deficient triple bond in this compound promotes trimerization, while neutral diyne ethers favor cycloadditions.

Solvent and Temperature Sensitivity

This compound vs. 1,1-Diethoxy-3-phenylpropan-2-one

Condition This compound 1,1-Diethoxy-3-phenylpropan-2-one
Ethanol at Reflux Forms (E)-1,1,4-triethoxybut-3-en-2-one (moderate yield) No reaction data available
EtONa in EtOH Ketodialdehyde product (66% yield) Not applicable
Steric Effects Low (linear chain) High (bulky phenyl group)

Key Insight : The phenyl group in 1,1-diethoxy-3-phenylpropan-2-one introduces steric hindrance, likely reducing its reactivity in nucleophilic additions compared to the less hindered this compound.

Biological Activity

1,1-Diethoxybut-3-yn-2-one is a compound of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group and two ethoxy groups. Its molecular formula is C8_{8}H14_{14}O2_{2}, which contributes to its reactivity in various chemical transformations.

Mechanisms of Biological Activity

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Tumor Growth : Research indicates that this compound may inhibit the proliferation of liver cancer cells by promoting epidermal growth factor receptor (EGFR) expression, which subsequently induces autophagy. This mechanism has been observed in murine hepatic cancer models, demonstrating a potential application in cancer therapeutics .
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly through mechanisms that disrupt cell wall synthesis. This activity is crucial for developing new antibiotics, especially against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tumor Growth InhibitionPromotes EGFR expression leading to autophagy
Antimicrobial EffectsInhibits bacterial cell wall synthesis
Chemical ReactivityReacts with amines via Michael addition

Case Study: Tumor Growth Inhibition

In a study examining the effects of this compound on liver cancer cells, the compound was found to significantly reduce tumor growth in vivo. The proposed mechanism involves the upregulation of EGFR, which plays a critical role in cellular signaling pathways that regulate autophagy and apoptosis. This finding suggests that this compound could be a valuable candidate for further development as an anticancer agent .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit peptidoglycan synthesis was noted, indicating its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-diethoxybut-3-yn-2-one, and how can yield and purity be maximized?

  • Methodological Answer: The compound is synthesized via a two-step procedure involving alkynylation followed by acetal protection. A published protocol achieves 85% yield by reacting but-3-yn-2-one with ethanol under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions . Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of ethanol. Purity is validated via ¹H NMR (δ 1.17–1.30 for ethoxy groups, δ 4.40 for the acetal proton) and GC-MS to detect residual solvents .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for diagnostic peaks at δ 2.60 (acetyl proton) and δ 4.40 (acetal proton), with ethoxy signals between δ 1.17–1.30 and δ 3.63–3.84 .
  • FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 171.1.
    Cross-referencing with literature data is critical to rule out impurities like unreacted starting materials .

Q. What are the common pitfalls in handling this compound due to its reactivity?

  • Methodological Answer: The compound’s electron-deficient alkyne and carbonyl groups make it prone to hydrolysis and dimerization. Store under inert atmosphere (argon) at –20°C. Avoid protic solvents (e.g., water, methanol) during reactions. For conjugate additions, use anhydrous solvents (THF, DCM) and catalytic bases (e.g., DBU) to suppress side reactions .

Advanced Research Questions

Q. How can stereoselective additions to this compound be achieved, and what catalytic systems are most effective?

  • Methodological Answer: N-Heterocyclic carbene (NHC) catalysts enable stereoselective conjugate additions. For example, Scheidt’s method uses 10 mol% of a chiral NHC (e.g., ITBu) to add benzyl alcohol to the β-position of the ynone, yielding enones with >95% ee. Reaction conditions (0°C, 12h in THF) and slow reagent addition are critical to avoid racemization . Computational modeling (DFT) aids in rationalizing stereochemical outcomes by analyzing transition-state geometries .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, enolization in polar solvents can obscure NMR signals. Use deuterated chloroform (CDCl₃) for ¹H NMR and low-temperature (–40°C) experiments to stabilize intermediates. Cross-validate with X-ray crystallography (SHELXL refinement ) or dynamic NMR to capture equilibrium states .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regioselectivity. The compound’s LUMO (+3.2 eV) aligns with electron-rich dienes (e.g., furans), favoring endo transition states. Experimental validation via kinetic studies (e.g., monitoring reaction rates in dioxane at 60°C) confirms computational predictions .

Q. What experimental designs mitigate challenges in synthesizing air-sensitive derivatives of this compound?

  • Methodological Answer: Use Schlenk-line techniques for oxygen-sensitive steps. For example, Grignard additions require strict exclusion of moisture (activated molecular sieves in solvents). Monitor reactions via in situ IR to track carbonyl consumption. Quench with saturated NH₄Cl and extract derivatives under nitrogen to prevent oxidation .

Q. How do solvent polarity and temperature affect the compound’s participation in multicomponent reactions?

  • Methodological Answer: Polar aprotic solvents (DMF, acetonitrile) enhance electrophilicity of the carbonyl group, accelerating nucleophilic attacks. For example, in Passerini reactions, DMF increases reaction rates by 40% compared to THF. Low temperatures (–20°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products. Design a solvent/temperature matrix to optimize selectivity .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?

  • Methodological Answer: Apply pseudo-first-order kinetics when using excess nucleophiles. Fit time-dependent concentration data (from HPLC or UV-Vis) to the integrated rate law using nonlinear regression (e.g., OriginLab). Use ANOVA to compare rate constants across solvent systems, and report confidence intervals (95%) to quantify uncertainty .

Q. How should researchers document unexpected results, such as anomalous byproducts in acetal hydrolysis?

  • Methodological Answer: Detail all observations in lab notebooks, including reaction color changes or precipitates. Characterize byproducts via LC-MS/MS and 2D NMR (COSY, HSQC). Use mechanistic hypotheses (e.g., acid-catalyzed retro-aldol pathways) to guide further experiments. Transparent reporting in publications is essential—cite divergent literature precedents and propose testable hypotheses for future work .

Q. Interdisciplinary Applications

Q. Can this compound serve as a precursor for bioactive heterocycles, and what screening protocols are recommended?

  • Methodological Answer: Yes, it is a key intermediate for pyrazoles and furans. For pyrazole synthesis, react with hydrazines in ethanol (reflux, 6h), then screen products against enzyme targets (e.g., COX-2) using fluorescence-based assays. Use high-throughput LC-MS to quantify IC₅₀ values and validate hits with dose-response curves (triplicate runs) .

Q. What safety protocols are critical when scaling up reactions involving this compound?

  • Methodological Answer: Conduct a hazard assessment (NFPA ratings: flammability 2, reactivity 1). Use explosion-proof reactors for large-scale (>100g) reactions. Install scrubbers to neutralize acidic vapors (e.g., from HCl byproducts). Train personnel in emergency procedures for solvent fires and chemical spills .

Properties

IUPAC Name

1,1-diethoxybut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLPCTZTKHBEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

1,1-Diethoxybut-3-yn-2-one
1,1-Diethoxybut-3-yn-2-one

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